3,6-Dimethoxy-9H-carbazole

Catalog No.
S598882
CAS No.
57103-01-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethoxy-9H-carbazole

CAS Number

57103-01-2

Product Name

3,6-Dimethoxy-9H-carbazole

IUPAC Name

3,6-dimethoxy-9H-carbazole

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8,15H,1-2H3

InChI Key

YQKMWXHJSIEAEX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC

Synthesis

3,6-Dimethoxy-9H-carbazole can be synthesized through various methods, with the most common approach involving the condensation of N-phenyl-1,2-diaminobezene with dimethoxybenzene in the presence of an acid catalyst. [] This reaction results in the formation of the desired carbazole structure, with methoxy groups attached at the 3rd and 6th positions of the molecule.

Potential Applications

,6-Dimethoxy-9H-carbazole exhibits interesting properties that make it a potential candidate for various scientific research applications, including:

  • Organic Light-Emitting Diodes (OLEDs): Due to its photoluminescent properties, 3,6-dimethoxy-9H-carbazole has been explored as a host material in OLEDs. [] The introduction of methoxy groups can enhance the efficiency and stability of OLED devices.
  • Hole-Transporting Materials: The carbazole core in 3,6-dimethoxy-9H-carbazole facilitates efficient hole transport, making it a potential candidate for hole-transporting layers in organic electronic devices such as organic solar cells and field-effect transistors. [, ]
  • Biomedical Applications: Studies suggest that 3,6-dimethoxy-9H-carbazole derivatives may possess potential for various biomedical applications, including acting as antitumor agents and having neuroprotective effects. However, further research is necessary to explore these possibilities and establish their efficacy and safety.

3,6-Dimethoxy-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula C14H13NO2C_{14}H_{13}NO_2 and a molecular weight of 227.26 g/mol. This compound is a derivative of carbazole, characterized by the presence of two methoxy groups at the 3 and 6 positions of the carbazole ring. The unique substitution pattern imparts distinct electronic properties, making it valuable in various scientific and industrial applications, particularly in organic electronics and photonics .

Currently, there's no documented research on the mechanism of action of 3,6-Dimethoxy-9H-carbazole in biological systems.

Safety information on 3,6-Dimethoxy-9H-carbazole is not readily available. As a general precaution, most organic compounds should be handled with gloves and eye protection due to potential irritation or unknown toxicological effects.

Future Research Directions

Given the limited research on 3,6-Dimethoxy-9H-carbazole, further investigation could explore:

  • Synthesis and development of efficient methods to obtain this compound.
  • Characterization of its physical and chemical properties.
  • Exploration of potential applications in organic electronics or other fields based on its structure.
  • Investigation of its biological activity, if any.
Due to its reactive functional groups. Key types of reactions include:

  • Oxidation: This compound can be oxidized to form corresponding quinones, typically using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions yield dihydro derivatives, often facilitated by catalysts such as palladium on carbon or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common due to the electron-rich nature of the carbazole ring .

3,6-Dimethoxy-9H-carbazole exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. This interaction can lead to modulation of enzyme activity, influencing cellular processes such as oxidative stress response and apoptosis. Additionally, it has antioxidant properties that may contribute to its biological effects .

The synthesis of 3,6-Dimethoxy-9H-carbazole can be achieved through several methods:

  • Bromination and Methylation: A common synthetic route involves the direct bromination of carbazole using N-bromo succinimide followed by methylation.
  • Industrial Production: In industrial settings, large-scale bromination and methylation reactions are employed. Continuous flow reactors and advanced catalytic systems are often utilized to ensure high yield and purity of the final product .

3,6-Dimethoxy-9H-carbazole has various applications across multiple fields:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties.
  • Fluorescent Probes: The compound serves as a fluorescent probe in chemical sensing applications.
  • Pharmaceutical Research: Its interactions with biological systems make it a candidate for further investigation in drug development .

Interaction studies have demonstrated that 3,6-Dimethoxy-9H-carbazole can inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), indicating potential implications for drug metabolism and pharmacokinetics. These interactions suggest that this compound could influence the efficacy and safety profiles of co-administered drugs by altering their metabolic pathways .

Several compounds share structural similarities with 3,6-Dimethoxy-9H-carbazole. Notable examples include:

  • 3,6-Dibromo-9H-carbazole
  • 3,6-Di-tert-butyl-9H-carbazole
  • 2,7-Dimethyl-9H-carbazole

Comparison

3,6-Dimethoxy-9H-carbazole is unique due to its specific methoxy substitution pattern at the 3 and 6 positions. This configuration enhances its solubility and electronic properties compared to other derivatives:

CompoundUnique Features
3,6-Dimethoxy-9H-carbazoleTwo methoxy groups; enhanced solubility
3,6-Dibromo-9H-carbazoleBromine substituents; different reactivity profile
3,6-Di-tert-butyl-9H-carbazoleBulky tert-butyl groups; altered steric hindrance
2,7-Dimethyl-9H-carbazoleMethyl groups at different positions; distinct electronic properties

The distinct electronic properties arising from its methoxy substitutions make 3,6-Dimethoxy-9H-carbazole particularly suitable for applications in organic electronics compared to its analogs .

Structural Formula and Molecular Weight

3,6-Dimethoxy-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula of C₁₄H₁₃NO₂ [1] [2] [3]. The compound has a molecular weight of 227.26 grams per mole [2] [4] [5]. This derivative of carbazole is characterized by the presence of two methoxy functional groups located at the 3 and 6 positions of the carbazole ring system [1] [6].
The structural formula reveals a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring [11]. The methoxy substituents are positioned at the 3 and 6 positions, which are symmetrically located on the two benzene rings of the carbazole core [5] [8]. The compound is identified by the Chemicals Abstracts Service registry number 57103-01-2 [1] [2] [4].

Bond Characteristics and Geometry

The carbazole core exhibits typical aromatic bonding characteristics with conjugated carbon-carbon bonds having lengths of approximately 1.40 Angstroms [15]. The carbon-nitrogen bonds within the carbazole system possess partial double bond character with bond lengths of approximately 1.38 Angstroms [15]. The carbazole ring system maintains essential planarity, with maximum deviations typically not exceeding 0.03 Angstroms from the mean plane [15] [20].

The methoxy groups are attached to the carbazole core through carbon-oxygen bonds with lengths of approximately 1.36 Angstroms, while the oxygen-methyl bonds in the methoxy groups have lengths of approximately 1.43 Angstroms [20]. The nitrogen atom at position 9 exhibits sum of bond angles of approximately 351-356 degrees, indicating sp² hybridization [20].

Bond TypeBond Length (Å)Bond Characteristics
C-C (aromatic)~1.40Conjugated, planar
C-N (carbazole)~1.38Partial double bond character
C-O (methoxy)~1.36Polar covalent
O-CH₃ (methoxy)~1.43Single bond
N-H~1.00Polar covalent

Conformational Analysis

The carbazole ring system of 3,6-Dimethoxy-9H-carbazole maintains a rigid planar conformation due to the aromatic conjugation throughout the tricyclic structure [15] [20]. The methoxy groups at positions 3 and 6 can adopt various rotational conformations around the carbon-oxygen bonds connecting them to the carbazole core [14]. These substituents can exist in conformations that are either coplanar or twisted relative to the carbazole plane, with the preferred conformation being influenced by both steric and electronic factors [14].

The predicted pKa value of 17.26±0.30 indicates the weakly acidic nature of the nitrogen-hydrogen proton, which influences the conformational preferences and intermolecular interactions [4] [7]. The planar nature of the carbazole core is maintained across different conformational states of the methoxy substituents [20].

Physical Properties

Melting Point and Crystalline Structure

3,6-Dimethoxy-9H-carbazole exhibits a melting point in the range of 120-133 degrees Celsius, with different sources reporting slightly varying values within this range [2] [3] [4] [7]. The compound appears as white to almost white crystalline powder or crystals at room temperature [2] [6] [7]. The predicted boiling point is 426.7±25.0 degrees Celsius [4] [7].

The crystalline structure of carbazole derivatives typically exhibits orthorhombic crystal systems, and the carbazole ring systems maintain essential planarity within the crystal lattice [15]. The predicted density of 3,6-Dimethoxy-9H-carbazole is 1.235±0.06 grams per cubic centimeter [4] [7].

PropertyValue
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
Melting Point120-133 °C
Boiling Point (Predicted)426.7±25.0 °C
Density (Predicted)1.235±0.06 g/cm³
Physical StateSolid (powder to crystal)
ColorWhite to Almost white
pKa (Predicted)17.26±0.30

Solubility Parameters

The solubility characteristics of 3,6-Dimethoxy-9H-carbazole are influenced by both the aromatic carbazole core and the polar methoxy substituents [14]. The compound exhibits limited solubility in polar protic solvents such as water due to the predominantly hydrophobic nature of the carbazole ring system [14]. The presence of methoxy groups enhances solubility in polar aprotic solvents compared to unsubstituted carbazole [14].

The compound shows good solubility in organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide, and dimethylformamide [14] [16]. The solubility in alcoholic solvents such as ethanol and methanol is limited but present due to the polar nature of the methoxy groups [14].

SolventSolubility
WaterInsoluble
EthanolSlightly soluble
MethanolSlightly soluble
AcetoneSoluble
DichloromethaneSoluble
ChloroformSoluble
Dimethyl sulfoxideSoluble
DimethylformamideSoluble

Spectroscopic Characteristics

The spectroscopic properties of 3,6-Dimethoxy-9H-carbazole are characteristic of substituted carbazole derivatives [13] [17] [18]. Fourier-transform infrared spectroscopy reveals characteristic absorption bands including the nitrogen-hydrogen stretch at approximately 3400 wavenumbers, carbon-oxygen-carbon stretches at approximately 1250 wavenumbers, and aromatic carbon-carbon stretches at approximately 1600 wavenumbers [13].

Nuclear magnetic resonance spectroscopy shows characteristic signals for the nitrogen-hydrogen proton at approximately 8.0 parts per million in proton nuclear magnetic resonance, aromatic protons in the range of 7.0-8.0 parts per million, and methoxy protons at approximately 3.8 parts per million [13] [18]. Carbon-13 nuclear magnetic resonance spectroscopy displays methoxy carbons at approximately 56 parts per million and aromatic carbons in the range of 110-140 parts per million [13] [18].

Spectroscopic MethodCharacteristic Features
Ultraviolet-Visible Absorptionπ→π* transitions (~280-320 nm), n→π* transitions (~330-380 nm)
FluorescenceEmission peaks typically in the range of 350-450 nm
Infrared (key bands)N-H stretch (~3400 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C=C (~1600 cm⁻¹)
Nuclear Magnetic Resonance (¹H, key signals)N-H proton (~8.0 ppm), aromatic protons (~7.0-8.0 ppm), methoxy protons (~3.8 ppm)
Nuclear Magnetic Resonance (¹³C, key signals)Methoxy carbons (~56 ppm), aromatic carbons (~110-140 ppm)

Electronic Properties

Electron Distribution and Density

The electron distribution in 3,6-Dimethoxy-9H-carbazole is significantly influenced by the electron-donating nature of the methoxy substituents at positions 3 and 6 [14] [19] [21]. The methoxy groups act as electron-donating substituents, increasing the electron density of the carbazole core through resonance and inductive effects [14] [19]. This electron donation enhances the nucleophilic character of the carbazole ring system compared to unsubstituted carbazole [14].
The electron density distribution shows higher concentrations at the carbazole nitrogen atom and at the carbon atoms adjacent to the methoxy substituents [14] [19]. The electron-rich nature of the carbazole core is further enhanced by the presence of the methoxy groups, which contribute to the overall electronic properties of the molecule [21] [22].

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Levels

The electronic structure of 3,6-Dimethoxy-9H-carbazole is characterized by frontier molecular orbital energy levels that are typical of methoxy-substituted carbazole derivatives [14] [19] [21]. The highest occupied molecular orbital energy level is estimated to be in the range of -5.2 to -5.5 electron volts, while the lowest unoccupied molecular orbital energy level is estimated to be in the range of -1.8 to -2.2 electron volts based on similar carbazole derivatives [21] [22].

The presence of electron-donating methoxy groups raises the highest occupied molecular orbital energy level compared to unsubstituted carbazole, resulting in a reduced oxidation potential [14] [19]. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap is estimated to be approximately 3.0-3.4 electron volts [21] [22]. This energy gap influences the optical and electronic properties of the compound [21].

Electronic PropertyDescription
Highest Occupied Molecular Orbital Energy Level (estimated)-5.2 to -5.5 eV (based on similar carbazole derivatives)
Lowest Unoccupied Molecular Orbital Energy Level (estimated)-1.8 to -2.2 eV (based on similar carbazole derivatives)
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (estimated)~3.0-3.4 eV
Electron DistributionElectron-rich carbazole core with electron-donating methoxy groups
Photoelectronic BehaviorExhibits fluorescence, potential for use in optoelectronic applications

Photoelectronic Behavior

3,6-Dimethoxy-9H-carbazole exhibits characteristic photoelectronic behavior typical of carbazole derivatives with electron-donating substituents [12] [16] [22]. The compound displays fluorescence properties with emission peaks typically occurring in the range of 350-450 nanometers [16] [21]. The photoluminescence quantum yield of carbazole derivatives can vary significantly depending on the origin and purity of the starting materials [12].

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-dimethoxy-9H-carbazole

Dates

Last modified: 08-15-2023

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